



# Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells

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Compound of Interest		
Compound Name:	H3B-8800	
Cat. No.:	B607913	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

H3B-8800 is an orally bioavailable small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3][4] It specifically targets the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5] [6] Recurrent mutations in genes encoding splicing factors, such as SF3B1, SRSF2, and U2AF1, are frequently observed in various hematologic malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[1][7][8]

Cancer cells harboring these mutations exhibit a dependency on the wild-type spliceosome for their survival. **H3B-8800** exploits this vulnerability by inducing global alterations in RNA splicing, leading to preferential killing of spliceosome-mutant cells.[1][5][9] The mechanism of this selective lethality is attributed to the retention of short, GC-rich introns, particularly within genes that encode essential spliceosome components.[1][4][9][10] This disruption of spliceosome homeostasis proves toxic to the mutant cells.

RNA sequencing (RNA-seq) is a powerful technology to elucidate the genome-wide effects of **H3B-8800** on the transcriptome of leukemia cells. It allows for the quantification of gene



expression and the detailed analysis of alternative splicing events, providing critical insights into the drug's mechanism of action and identifying potential biomarkers of response.

These application notes provide a comprehensive overview of the analysis of **H3B-8800**-treated leukemia cells using RNA sequencing, including detailed experimental protocols and data presentation.

**Data Summary** 

In Vitro Efficacy of H3B-8800

Cell Line	Genotype	IC50 (nM)	Assay Duration	Reference
K562	SF3B1 wild-type	>100	72 hours	[1]
K562	SF3B1 K700E	13	72 hours	[1]
MEC1	SF3B1 wild-type	~75	48 hours	
MEC1	SF3B1 K700E	~50	48 hours	

# Phase I Clinical Trial of H3B-8800 (NCT02841540) in Myeloid Malignancies

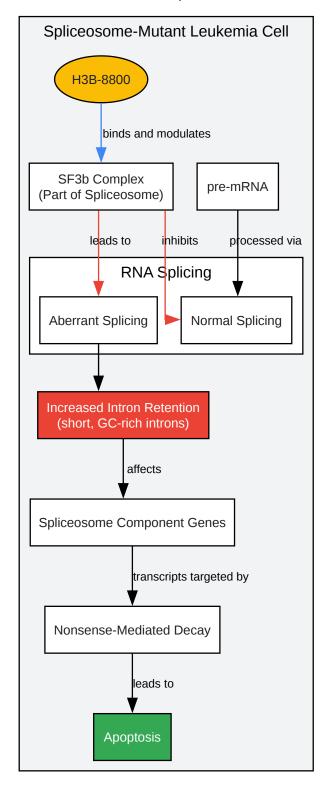


Parameter	Value	Patients	Reference
Patient Population	[11][12]		
Total Enrolled	84	MDS, AML, CMML	[11][12]
With Spliceosome Mutations	88%	[11]	
Dosing Schedules	[12]		_
Schedule I	1-40 mg, 5 days on / 9 days off	65	[12]
Schedule II	7-20 mg, 21 days on / 7 days off	19	[12]
Clinical Activity	[12]		
Red Blood Cell Transfusion Independence (RBC- TI ≥ 56 days)	15% (9 of 62 transfusion-dependent patients)	[12]	
RBC-TI in SF3B1- mutant MDS	33% (5 of 15 patients)	[13]	_
Complete or Partial Responses (IWG criteria)	0	[12]	_
Common Treatment- Related Adverse Events	Diarrhea, nausea, fatigue, vomiting	[12][13]	

# **Signaling Pathway and Experimental Workflow**

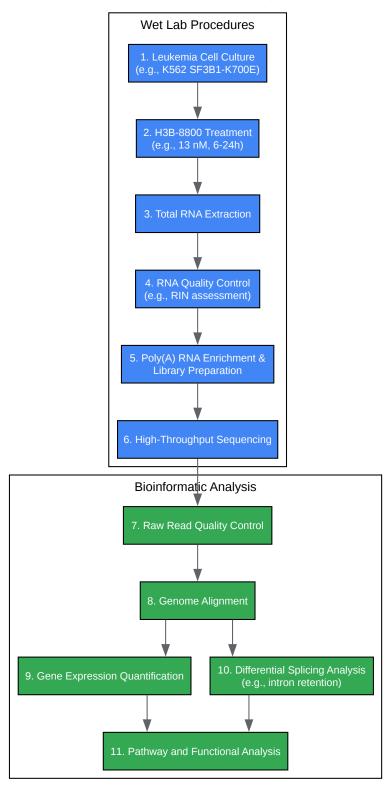


#### Mechanism of Action of H3B-8800 in Spliceosome-Mutant Leukemia Cells





#### Experimental Workflow for RNA-Seq Analysis



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#### References

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